3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-15(2,3)8-14(18)16-13-4-6-17(10-13)9-12-5-7-19-11-12/h5,7,11,13H,4,6,8-10H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHYXDOMVNVBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(C1)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyrrolidin-3-one
Pyrrolidin-3-one serves as a versatile precursor. Treatment with thiophen-3-ylmethylamine under reductive conditions (NaBH4, ZnCl2) yields the secondary amine:
$$
\text{Pyrrolidin-3-one} + \text{Thiophen-3-ylmethylamine} \xrightarrow{\text{NaBH}4/\text{ZnCl}2} 1\text{-(Thiophen-3-ylmethyl)pyrrolidin-3-amine}
$$
This method affords moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-alkylation.
Cyclization of 4-Chloro-N-(thiophen-3-ylmethyl)butanamide
A linear approach involves cyclization of 4-chloro-N-(thiophen-3-ylmethyl)butanamide using a strong base (e.g., KOtBu):
$$
\text{ClCH}2\text{CH}2\text{CH}2\text{C(O)N(H)CH}2\text{(Thiophen-3-yl)} \xrightarrow{\text{KOtBu}} \text{Pyrrolidine derivative}
$$
This method, adapted from analogous pyrrolidine syntheses, provides regioselective ring closure but suffers from competing elimination side reactions.
Functionalization of Preformed Pyrrolidine
Commercial pyrrolidin-3-amine can be alkylated via nucleophilic substitution:
$$
\text{Pyrrolidin-3-amine} + \text{Thiophen-3-ylmethyl bromide} \xrightarrow{\text{Et}_3\text{N, DMF}} 1\text{-(Thiophen-3-ylmethyl)pyrrolidin-3-amine}
$$
Yields improve (70–80%) when using polar aprotic solvents and excess alkylating agent.
Preparation of 3,3-Dimethylbutanoyl Precursors
Acid Chloride Synthesis
3,3-Dimethylbutanoic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride to generate the corresponding acid chloride:
$$
\text{(CH}3\text{)}3\text{CCH}2\text{CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{(CH}3\text{)}3\text{CCH}2\text{C(O)Cl}
$$
Reaction conditions: Reflux in anhydrous dichloromethane (DCM) for 4–6 hours, yielding >90% conversion.
Activated Esters
For coupling reactions, 3,3-dimethylbutanoic acid is converted to a pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) ester using HATU or DCC:
$$
\text{Acid} + \text{HATU} + \text{HOAt} \xrightarrow{\text{DIPEA}} \text{Activated ester}
$$
Activated esters enhance reactivity in amide bond formation, particularly with sterically hindered amines.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
The acid chloride is reacted with 1-(thiophen-3-ylmethyl)pyrrolidin-3-amine in a biphasic system (NaOH(aq)/DCM):
$$
\text{(CH}3\text{)}3\text{CCH}_2\text{C(O)Cl} + \text{Amine} \xrightarrow{\text{NaOH, DCM}} \text{Target compound}
$$
Advantages include rapid reaction times (1–2 hours) and easy workup, though yields are moderate (60–70%) due to hydrolysis side reactions.
Coupling Reagent-Mediated Synthesis
Using HATU or EDCl/HOBt in anhydrous DMF or acetonitrile:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Amide}
$$
This method, employed in photoredox-catalyzed amidation, achieves higher yields (75–85%) and better stereochemical fidelity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Lewis acids (ZnCl2) accelerate reductive amination by stabilizing imine intermediates.
- Photoredox catalysts (Ir(ppy)3) enable radical-based functionalization, though applicability to this target remains exploratory.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Mitigation Strategies
Steric Hindrance
The 3,3-dimethyl group impedes nucleophilic attack during amidation. Mitigation includes:
Thiophene Stability
Thiophene rings are prone to oxidation under acidic conditions. Reactions should be conducted under inert atmospheres (Ar/N2) with degassed solvents.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers explore its potential therapeutic applications, such as its role in drug development and as a pharmacological tool.
Industry: The compound can be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Pyrrolidine vs. Pyrazole/Thiazole Systems
The target compound’s pyrrolidine-thiophene system contrasts with analogs featuring pyrazole () or thiazolopyridine () rings. For example, the thiazolopyridine in CAS 863592-53-4 may improve binding to aromatic receptors compared to the thiophene in the target compound .
Substituent Effects on Reactivity and Bioactivity
- Halogenated Groups : Bromobutide () contains a bromo substituent, which increases electrophilicity and reactivity in herbicidal action. In contrast, the target compound’s thiophene lacks halogens, suggesting milder electronic effects .
- Trifluoromethyl Groups : The analogs in incorporate trifluoromethyl groups, which enhance metabolic stability and lipophilicity—traits critical for drug candidates. The target compound’s thiophenemethyl group may balance lipophilicity and solubility better than highly fluorinated systems .
- Thioureido Linkages : The thioureido group in CAS 324769-67-7 () could confer pesticidal activity via metal coordination or enzyme inhibition, a feature absent in the target compound .
Steric and Conformational Considerations
This rigidity might improve target selectivity in pharmaceutical contexts .
Biological Activity
3,3-Dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a thiophene moiety, and a butanamide group. This compound belongs to a class of indole derivatives known for their diverse biological activities. Its molecular formula is with a molecular weight of 280.43 g/mol.
The biochemical properties of this compound are still under investigation. However, it is noted that indole derivatives can exhibit high affinity binding to various receptors, suggesting potential therapeutic applications. Preliminary studies indicate that compounds of this nature may possess a range of biological activities including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
- Anticholinesterase activities.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering various biochemical pathways. Understanding these interactions is crucial for determining its therapeutic potential.
Case Studies and Research Applications
Research has focused on the biological activity of this compound in various contexts:
- Cellular Effects : Initial studies suggest that this compound may influence cellular processes through receptor interactions, although specific cellular effects are still being defined.
- Therapeutic Potential : Investigations into its role in drug development have highlighted its potential as a pharmacological tool in treating diseases associated with inflammation and infection.
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antiviral | Potential efficacy against viral infections | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against bacterial strains | |
| Antidiabetic | Influence on glucose metabolism | |
| Antimalarial | Efficacy in malaria models | |
| Anticholinesterase | Inhibition of acetylcholinesterase |
Research Methodologies
The synthesis and evaluation of this compound typically involve:
- Synthetic Routes : Multi-step organic synthesis starting from basic pyrrolidine derivatives.
- Biological Assays : In vitro assays to evaluate receptor binding affinities and cellular responses.
Q & A
Basic: What are the optimal synthetic routes for 3,3-dimethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)butanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Amide Coupling : Use coupling agents like EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with DMAP (4-dimethylaminopyridine) as a catalyst. Conditions include anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C .
- Functional Group Protection/Deprotection : Protect reactive groups (e.g., amines) during intermediate steps using tert-butoxycarbonyl (Boc) groups, followed by acidic deprotection .
- Purification : Employ column chromatography or recrystallization to isolate the final product. Yield optimization requires precise stoichiometric ratios and inert atmospheres (e.g., nitrogen) .
Advanced: How can researchers resolve contradictory data in the compound’s bioactivity assays?
Methodological Answer:
Contradictions in bioactivity data (e.g., EC50 variability) can be addressed via:
- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization vs. enzymatic assays) .
- Dose-Response Curves : Test a broader concentration range to identify non-linear effects or off-target interactions.
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess compound stability under assay conditions (e.g., pH, temperature) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : Confirm structural integrity via - and -NMR to resolve pyrrolidine and thiophene protons .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: What strategies are effective in studying the compound’s metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes, monitoring degradation via LC-MS/MS. Calculate half-life () and intrinsic clearance .
- Cytochrome P450 Inhibition : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition, which impacts metabolic pathways .
- Stability Profiling : Test under varying pH (1–10) and temperatures (25–37°C) to identify degradation products .
Basic: How to design experiments to evaluate the compound’s solubility and stability?
Methodological Answer:
- Solubility : Use shake-flask method with buffers (PBS, pH 7.4) or simulated biological fluids. Quantify via UV-Vis spectroscopy or nephelometry .
- Solid-State Stability : Perform accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing degradation via PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry) .
Advanced: How to use computational methods to predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., enzymes or GPCRs). Focus on key residues in the pyrrolidine-thiophene region .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for >100 ns to assess binding stability and conformational changes .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to favor desired stereoisomers .
- Circular Dichroism (CD) : Verify optical activity and confirm enantiomeric excess (>99%) .
Basic: What are the key structural modifications to enhance bioavailability?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP while retaining thiophene-pyrrolidine core .
- Prodrug Design : Mask amide groups with ester prodrugs to improve membrane permeability, followed by enzymatic cleavage in vivo .
Advanced: How to address discrepancies in crystallographic data for structural validation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
